Cas no 63590-63-6 (2-Chloro-6-methoxyquinazolin-4-amine)

2-Chloro-6-methoxyquinazolin-4-amine is a heterocyclic organic compound featuring a quinazoline core substituted with chloro, methoxy, and amino functional groups. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The chloro group enhances reactivity for nucleophilic substitution, while the methoxy substituent contributes to electronic modulation, influencing binding affinity in target molecules. Its well-defined crystalline form ensures consistent purity, making it suitable for precision synthesis. The compound’s stability under standard conditions facilitates handling and storage. Researchers value it for constructing complex molecules, including kinase inhibitors and antimicrobial agents, due to its balanced reactivity and structural specificity.
2-Chloro-6-methoxyquinazolin-4-amine structure
63590-63-6 structure
Product Name:2-Chloro-6-methoxyquinazolin-4-amine
CAS No:63590-63-6
MF:C9H8ClN3O
MW:209.632320404053
MDL:MFCD10697890
CID:820400
PubChem ID:20320502
Update Time:2025-05-20

2-Chloro-6-methoxyquinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-methoxyquinazolin-4-amine
    • 2-CHLORO-4-AMINO-6-METHOXYQUINAZOLINE
    • 2-CHLORO-6-METHOXY-4-QUINAZOLINAMINE
    • AB60751
    • AK130324
    • CTK8J7496
    • KB-230046
    • 63590-63-6
    • SCHEMBL8900322
    • MFCD10697890
    • DTXSID90605184
    • F73671
    • MDL: MFCD10697890
    • Inchi: 1S/C9H8ClN3O/c1-14-5-2-3-7-6(4-5)8(11)13-9(10)12-7/h2-4H,1H3,(H2,11,12,13)
    • InChI Key: VUCVIJNMHJDGES-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=C2C=C(C=CC2=N1)OC)N

Computed Properties

  • Exact Mass: 209.0355896g/mol
  • Monoisotopic Mass: 209.0355896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 1.414
  • Boiling Point: 274.8 °C at 760 mmHg
  • Flash Point: 120 °C

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2-Chloro-6-methoxyquinazolin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:63590-63-6)2-Chloro-6-methoxyquinazolin-4-amine
Order Number:A904460
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:17
Price ($):158.0
Email:sales@amadischem.com

2-Chloro-6-methoxyquinazolin-4-amine Related Literature

Additional information on 2-Chloro-6-methoxyquinazolin-4-amine

Introduction to 2-Chloro-6-methoxyquinazolin-4-amine (CAS No: 63590-63-6)

2-Chloro-6-methoxyquinazolin-4-amine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 63590-63-6, belongs to the quinazoline family, a class of molecules known for their diverse biological activities and potential therapeutic applications. Quinazolines are structurally characterized by a fused benzene and pyrimidine ring system, which serves as a scaffold for numerous pharmacologically active agents.

The structural features of 2-Chloro-6-methoxyquinazolin-4-amine make it a versatile intermediate in the synthesis of more complex molecules. The presence of both a chloro substituent at the 2-position and a methoxy group at the 6-position introduces specific electronic and steric properties that can influence its reactivity and biological interactions. These modifications allow chemists to fine-tune the compound's properties for targeted applications in drug discovery and development.

In recent years, there has been growing interest in quinazoline derivatives due to their demonstrated efficacy in various therapeutic areas. Research has highlighted their potential as kinase inhibitors, particularly in the treatment of cancers and inflammatory diseases. The amine group at the 4-position of 2-Chloro-6-methoxyquinazolin-4-amine provides a site for further functionalization, enabling the attachment of additional pharmacophores to enhance binding affinity and selectivity.

One of the most compelling aspects of 2-Chloro-6-methoxyquinazolin-4-amine is its role as a precursor in the synthesis of novel bioactive compounds. For instance, studies have shown that derivatives of this molecule can exhibit inhibitory effects on specific enzymes involved in disease pathways. The chloro and methoxy substituents play critical roles in modulating these interactions, making them key targets for structural optimization.

The pharmaceutical industry has leveraged quinazoline derivatives to develop drugs that target a wide range of diseases. For example, certain quinazoline-based compounds have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many cancers. The structural motif of 2-Chloro-6-methoxyquinazolin-4-amine aligns well with this pharmacological profile, suggesting its potential utility in designing next-generation anticancer agents.

Advances in synthetic methodologies have further enhanced the accessibility and scalability of producing 2-Chloro-6-methoxyquinazolin-4-amine. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of the quinazoline core, while protecting group strategies allow for selective functionalization at multiple sites. These improvements have accelerated the discovery pipeline for new quinazoline-based therapeutics.

The biological activity of 2-Chloro-6-methoxyquinazolin-4-amine has been explored through both computational modeling and experimental validation. Computational studies have predicted its binding affinity to various protein targets, while wet-lab experiments have confirmed its ability to modulate enzyme activity. These findings underscore the compound's significance as a building block for drug development.

In addition to its applications in oncology, 2-Chloro-6-methoxyquinazolin-4-amine has shown potential in addressing other therapeutic challenges. Research indicates that quinazoline derivatives may also play a role in managing inflammatory disorders by inhibiting key signaling pathways. The amine functionality at the 4-position is particularly relevant here, as it can be exploited to design molecules with anti-inflammatory properties.

The synthesis and characterization of 2-Chloro-6-methoxyquinazolin-4-amine (CAS No: 63590-63-6) continue to be areas of active investigation. Researchers are exploring new synthetic routes to improve yield and purity, while also investigating novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry are driving these advancements, ensuring that promising compounds like this one reach clinical evaluation.

The future prospects for 2-Chloro-6-methoxyquinazolin-4-amine are bright, given its versatility as a pharmacological scaffold. As our understanding of disease mechanisms deepens, so too does the need for innovative therapeutic agents. Quinazoline derivatives remain at the forefront of this effort, with compounds like this one poised to make significant contributions to human health.

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Amadis Chemical Company Limited
(CAS:63590-63-6)2-Chloro-6-methoxyquinazolin-4-amine
A904460
Purity:99%
Quantity:1g
Price ($):158.0
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